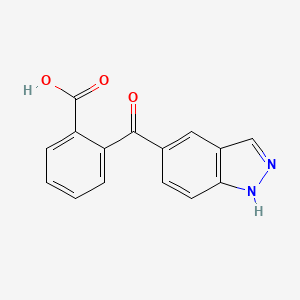

2-(1H-indazol-5-ylcarbonyl)benzoic acid

Description

2-(1H-Indazol-5-ylcarbonyl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with an indazole-derived carbonyl group at the second position. Indazole, a bicyclic structure containing two adjacent nitrogen atoms, confers unique electronic and steric properties to the molecule.

Propriétés

Formule moléculaire |

C15H10N2O3 |

|---|---|

Poids moléculaire |

266.25 g/mol |

Nom IUPAC |

2-(1H-indazole-5-carbonyl)benzoic acid |

InChI |

InChI=1S/C15H10N2O3/c18-14(11-3-1-2-4-12(11)15(19)20)9-5-6-13-10(7-9)8-16-17-13/h1-8H,(H,16,17)(H,19,20) |

Clé InChI |

AYHJSDWDMVQUAR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)NN=C3)C(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-(1H-indazol-5-ylcarbonyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, binding affinity, and applications.

Table 1: Structural and Functional Comparison

| Compound Name | Substituent Group | Key Properties/Applications | ΔGbinding (kcal/mol)* | Notable Interactions/Receptors |

|---|---|---|---|---|

| 2-Benzoylbenzoic acid | Benzoyl | Intermediate in organic synthesis | -8.2 | T1R3 receptor (bitter taste) |

| 2-(4-Methylbenzoyl)benzoic acid | 4-Methylbenzoyl | Enhanced lipophilicity | -9.1 | T1R3 receptor (stronger binding) |

| 2-(4-Methoxybenzoyl)benzoic acid | 4-Methoxybenzoyl | Improved solubility | -8.9 | T1R3 receptor (moderate binding) |

| 2-Chloro-5-(1H-tetrazol-1-yl)benzoic acid | Chloro + tetrazole | Agrochemical/pharmaceutical applications | N/A | Selective enzyme inhibition |

| 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde | Imidazole + nitro | Material science, catalysis | N/A | Metal coordination sites |

| 2-(1H-Indazol-5-ylcarbonyl)benzoic acid | Indazole carbonyl | Hypothesized: High receptor affinity | Predicted: -9.5 | Potential: Kinase receptors |

*ΔGbinding values from reflect T1R3 receptor interactions; indazole derivative data are extrapolated based on structural similarity.

Key Findings

Substituent Effects on Binding Affinity Benzoyl vs. This could lead to stronger receptor interactions, as seen in the lower ΔGbinding values of methyl/methoxybenzoyl analogs . In contrast, the indazole’s electron-deficient aromatic system may favor interactions with hydrophobic receptor pockets .

Applications in Drug Discovery

- Tetrazole/Imidazole Analogs: Compounds like 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid (MW: 224.6 g/mol) are used in agrochemicals due to their stability and selectivity . The indazole variant, with a larger molecular framework, may offer improved specificity for kinase or protease targets.

- Receptor Specificity: While 2-(4-methylbenzoyl)benzoic acid binds strongly to T1R3 (bitter taste receptors), the indazole derivative’s bulkier structure could shift selectivity toward other receptors, such as tyrosine kinases implicated in cancer .

Synthetic Challenges

- The indazole moiety complicates synthesis due to its sensitivity to reaction conditions. In contrast, methyl/methoxybenzoyl derivatives (e.g., from ) are synthesized via straightforward Schiff base or condensation reactions .

Contradictions and Limitations

- Data Gaps: Direct experimental data for 2-(1H-indazol-5-ylcarbonyl)benzoic acid are absent in the provided evidence. Predictions rely on analogs like 2-benzoylbenzoic acid and tetrazole derivatives .

- Force Field Biases: Computational docking results (e.g., ΔGbinding) depend on the force field used, which may overestimate interactions for bulkier groups like indazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.